ácidos biliares monohidróxi, álcoois e derivados
Monohydroxy bile acids, alcohols, and their derivatives are crucial components in the digestive system of mammals, playing a significant role in cholesterol metabolism and fat emulsification. These molecules are primarily produced by the liver and converted from cholesterol through enzymatic processes involving key enzymes such as cholesterol 7α-hydroxylase.
Monohydroxy bile acids, specifically deoxycholic acid (DCA), chenodeoxycholic acid (CDCA), and their corresponding alcohols, are well-known for their structural diversity. They exhibit a wide range of biological activities including the stimulation of intestinal lipid absorption, regulation of bile flow, and interaction with nuclear receptors like FXR (Farnesoid X Receptor). The derivatives of these compounds often modify their functional groups to enhance specific bioactivities or improve pharmaceutical properties.
In medical applications, these molecules are studied for their potential in treating conditions such as cholestatic liver disease, gallstone formation, and non-alcoholic fatty liver disease. Additionally, research on bile acid analogs focuses on developing drugs that can modulate bile acid signaling pathways, providing therapeutic benefits across various diseases.

Estrutura | Nome químico | CAS | MF |
---|---|---|---|
![]() |
Squalamine | 148717-90-2 | C34H65N3O5S |
![]() |
5-Cholenic Acid-3b-ol | 5255-17-4 | C24H38O3 |
![]() |
Polyporenic acid C | 465-18-9 | C31H46O4 |
![]() |
chabrolosteroid F | 1002106-69-5 | C28H42O4 |
![]() |
Petisidine | 79805-74-6 | C27H41NO3 |
![]() |
Petuniasterone B 22-O-acetate | 114176-03-3 | C34H50O8S |
![]() |
(22R)-22-hydroxy-24-methylene-29-norlanost-8-en-3-one | 1146635-63-3 | C30H48O2 |
![]() |
3beta-3-Hydroxycholesta-5,25-dien-24-one | 96886-12-3 | C27H42O2 |
![]() |
camphoratin E | 1256768-22-5 | C30H44O5 |
![]() |
3beta-3-Hydroxy-24-nor-5-cholen-23-al | 51231-27-7 | C23H36O2 |
Literatura Relacionada
-
1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
Fornecedores recomendados
-
Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Enjia Trading Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises
Produtos recomendados